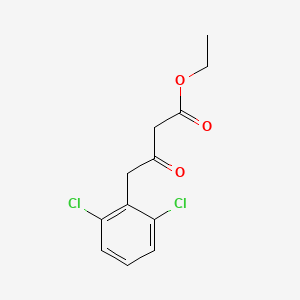

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate

Descripción general

Descripción

The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (solid, liquid, gas, color, etc.) and its role or uses .

Synthesis Analysis

This involves the methods and procedures used to create the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties include reactivity and stability .Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is utilized in various chemical syntheses. For instance, its condensation with 2-aminoacetophenone and 2-aminobenzophenone, in the presence of chlorotrimethylsilane, yields ethyl 2-chloromethyl-3-quinoline carboxylates. This method has been shown to produce high yields, demonstrating the compound's utility in synthesizing quinoline derivatives (Degtyarenko et al., 2007).

Biocatalysis and Enzymatic Reactions

This compound is a subject of interest in enzymatic reactions. For example, its stereoselective reduction by microbial aldehyde reductase in an organic solvent-water diphasic system has been studied. This process involves using NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor and glucose dehydrogenase for the reduction and NADPH recycling, respectively (Shimizu et al., 1990).

Antimicrobial and Antioxidant Properties

The compound's derivatives have been investigated for antimicrobial and antioxidant activities. Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a derivative, has been synthesized and evaluated for these properties. Its structure was confirmed by X-ray diffraction, and the compound exhibited noteworthy in vitro antimicrobial and antioxidant susceptibilities (Kumar et al., 2016).

Crystal and Molecular Structure Analysis

This compound and its derivatives are used in studies focusing on crystal and molecular structures. For example, the crystal and molecular structure of a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was determined using X-ray diffraction, revealing insights into intramolecular hydrogen bonds and molecular interactions (Achutha et al., 2017).

Synthetic Pathways and Molecular Docking

Research has also focused on understanding the synthetic pathways and molecular docking of derivatives of this compound. Spectroscopic and structural investigations, including FT-IR, FT-Raman spectra, and DFT calculations, have been conducted. These studies have provided insights into the molecule's stability, reactivity, and potential for use in nonlinear optical materials and pharmacological applications (Vanasundari et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-8(15)6-9-10(13)4-3-5-11(9)14/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYVYBSVLSCWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

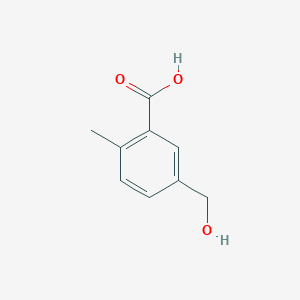

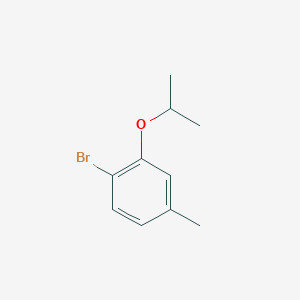

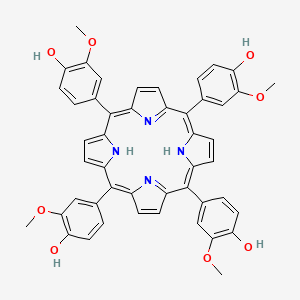

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B3117062.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-fluoro-4-nitrophenyl)carbamate](/img/structure/B3117065.png)

![2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile](/img/structure/B3117089.png)

![4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline](/img/structure/B3117137.png)